1,4-Dimethoxy-2-butyne

描述

Contextualizing 1,4-Dimethoxy-2-butyne within Alkyne Chemistry

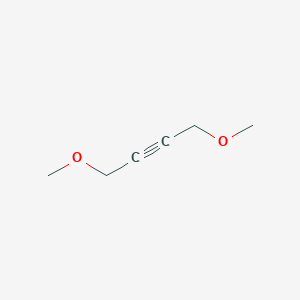

This compound is a symmetrical aliphatic alkyne. dv-expert.org Its structure is characterized by a four-carbon chain with a triple bond between the second and third carbon atoms. evitachem.com Methoxy (B1213986) groups (-OCH3) are attached to each of the terminal carbons. evitachem.com This symmetrical arrangement and the presence of ether functionalities influence its reactivity and its interactions with other chemical entities. evitachem.com

The compound's physical and chemical properties are well-documented, providing a solid foundation for its use in synthetic applications. evitachem.comnih.govnih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H10O2 evitachem.comfishersci.ca |

| Molecular Weight | 114.14 g/mol evitachem.comfishersci.ca |

| CAS Number | 16356-02-8 evitachem.comfishersci.casigmaaldrich.com |

| Boiling Point | 70 °C at 30 mmHg evitachem.comsigmaaldrich.com |

| Density | 0.944 g/mL at 25 °C evitachem.comsigmaaldrich.com |

| Refractive Index | n20/D 1.434 sigmaaldrich.com |

| Physical State | Liquid sigmaaldrich.com |

This data is compiled from multiple sources for comprehensive reference.

Significance of Alkynes in Modern Organic Synthesis and Materials Science

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in organic synthesis. numberanalytics.comnumberanalytics.comnumberanalytics.com Their high reactivity, stemming from the energetic π-bonds of the triple bond, allows them to participate in a wide array of chemical reactions. numberanalytics.comnumberanalytics.com These include addition reactions, cycloadditions, and metal-catalyzed transformations, making them versatile intermediates in the construction of complex molecules. numberanalytics.comnumberanalytics.com

The utility of alkynes extends to the synthesis of a diverse range of compounds, from pharmaceuticals and natural products to advanced materials. numberanalytics.comfastercapital.comnumberanalytics.com For instance, they are precursors in the production of polymers like polyacetylene, which exhibits interesting electronic and optical properties. numberanalytics.comstudysmarter.co.uk The ability to form new carbon-carbon bonds through reactions like the alkylation of acetylide ions is a cornerstone of building intricate molecular architectures. libretexts.orglibretexts.org

In materials science, alkynes are crucial for creating novel materials with specific, desirable properties. studysmarter.co.uk Their use in polymerization reactions leads to the formation of various polymers. studysmarter.co.uk Furthermore, alkynes serve as precursors in the synthesis of cutting-edge materials such as carbon nanotubes and graphene. numberanalytics.com The development of cyclic polymers from alkyne monomers has further broadened their application scope to include electronic materials. rsc.org

The reaction of this compound with various reagents highlights its role as a versatile substrate in organic synthesis. It can undergo oxidation to form carbonyl compounds and reduction to yield alkanes or alkenes. evitachem.com It also participates in nucleophilic substitution reactions. evitachem.com A notable reaction is its methoxymercuration, which underscores its reactivity as an alkyne. evitachem.com Furthermore, it has been investigated in rhodium-catalyzed intramolecular alkynylsilylation of alkynes and in copper- or platinum-catalyzed borylation reactions. rsc.orgresearchgate.net

Structure

2D Structure

属性

IUPAC Name |

1,4-dimethoxybut-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-7-5-3-4-6-8-2/h5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUQYYGBJJCAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC#CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337389 | |

| Record name | 1,4-Dimethoxy-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16356-02-8 | |

| Record name | 1,4-Dimethoxy-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethoxy-2-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1,4 Dimethoxy 2 Butyne in Catalytic Processes

Transition Metal-Catalyzed Transformations Involving 1,4-Dimethoxy-2-butyne

While various transition metals can catalyze alkyne transformations, copper has emerged as a particularly effective catalyst for unique functionalizations of this compound. nih.govresearchgate.net These reactions often involve the formation of multiple new bonds in a single operation, showcasing the efficiency and novelty of copper catalysis.

Copper-catalyzed reactions of this compound are distinguished by their ability to activate not only the alkyne's triple bond but also the adjacent C-O bonds. nii.ac.jpscispace.com This reactivity profile sets it apart from reactions catalyzed by other metals like platinum, which typically yield conventional diborylation products without affecting the methoxy (B1213986) groups. nih.gov

Copper catalysis facilitates highly efficient diborylation of alkynes, leading to vic-diborylalkenes. nih.govresearchgate.net However, the reaction with this compound under copper catalysis presents a striking deviation from this norm. Instead of a simple diborylation across the triple bond, a comprehensive tetraborylation occurs. nii.ac.jpscispace.com This process involves the formation of four new carbon-boron (C-B) bonds in a single pot, where both the alkyne is diborylated and the methoxy groups are substituted by boryl groups. nih.govnii.ac.jpscispace.com In contrast, using a platinum catalyst like Pt(PPh₃)₄ with the same substrate results only in the expected vic-diborylation product, leaving the methoxy groups intact. nih.gov

The formation of carbon-boron bonds is a pivotal transformation in organic synthesis, and copper catalysis has proven to be a powerful tool for this purpose. nih.govresearchgate.net In the context of this compound, a copper(I) catalyst system, often generated from precursors like Cu(OAc)₂ with a phosphine (B1218219) ligand (e.g., PCy₃), is used with a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govacs.org This system efficiently catalyzes the diborylation of various internal alkynes to produce the corresponding vic-diborylalkenes in high yields. nii.ac.jpscispace.com

The most notable example of this methodology is the unique tetraborylation of this compound. This reaction yields 1,2,3,4-tetraboryl-2-butene, a product where four C-B bonds are formed concurrently. nih.gov This outcome highlights the unique capability of the copper catalyst to facilitate not only addition across the π-system but also substitution at the adjacent sp³-hybridized carbons. nih.govnii.ac.jpscispace.com

Table 1: Comparison of Copper vs. Platinum Catalysis in the Borylation of this compound

| Catalyst System | Substrate | Product | Reference |

|---|---|---|---|

| Cu(OAc)₂/PCy₃ | This compound | 1,2,3,4-Tetraboryl-2-butene | nih.gov |

| Pt(PPh₃)₄ | This compound | vic-Diborylalkene (methoxy groups intact) | nih.gov |

The unusual tetraborylation of this compound has prompted detailed mechanistic investigations. The proposed pathway begins with the standard insertion of the alkyne into a copper-boryl (Cu-B) species, forming a boryl-substituted alkenylcopper intermediate. nih.govnih.govacs.org The key mechanistic step that distinguishes this reaction is a subsequent β-oxygen elimination from this intermediate, which expels a copper(I) methoxide (B1231860). acs.orgacs.org

This elimination results in the formation of a borylallene, a highly reactive intermediate. nih.govnii.ac.jpscispace.com The borylallene then undergoes another insertion into a Cu-B bond, generating a π-allyl copper species. nih.gov A second β-oxygen elimination from the corresponding σ-allyl copper species produces a 2,3-diborylbutadiene intermediate. nih.gov The final step is a conventional 1,4-diborylation of this conjugated diene under the same copper catalysis, ultimately affording the tetraborylated product. nih.govacs.org This cascade of insertions and eliminations explains the formation of four C-B bonds in one pot. acs.org

Table 2: Proposed Mechanistic Intermediates in the Tetraborylation of this compound

| Step | Intermediate Species | Transformation | Reference |

|---|---|---|---|

| 1 | Boryl-substituted alkenylcopper | Alkyne insertion into Cu-B bond | nih.govacs.org |

| 2 | Borylallene | β-oxygen elimination of copper(I) methoxide | nih.govacs.org |

| 3 | π-Allyl copper | Borylallene insertion into Cu-B bond | nih.gov |

| 4 | 2,3-Diborylbutadiene | Second β-oxygen elimination | nih.govacs.org |

| 5 | 1,2,3,4-Tetraboryl-2-butene (Final Product) | 1,4-Diborylation of the diene | nih.govacs.org |

The boryl-substituted organocopper intermediates generated during these reactions are not only pivotal for diborylation but can also be intercepted by various electrophiles. nih.govresearchgate.net This reactivity allows for the development of three-component coupling reactions, such as carboboration and borylstannylation, where C-B and C-C or C-Sn bonds are formed in a single process. nih.govresearchgate.net

In copper-catalyzed carboboration, the boryl-substituted organocopper intermediate, formed after the insertion of an alkyne into a Cu-B species, is trapped by a carbon electrophile like an alkyl halide. researchgate.net This strategy provides regio- and stereoselective access to di- and trisubstituted vinylboronate esters. researchgate.net Similarly, in borylstannylation, the intermediate is captured by a tin electrophile, leading to the simultaneous construction of C-B and C-Sn bonds. nih.govresearchgate.net These methods provide powerful tools for rapidly building molecular complexity from simple unsaturated precursors. researchgate.netmdpi.com

Controlling the regioselectivity of borylative functionalizations, particularly for unsymmetrical alkynes, is a significant challenge in synthesis. mdpi.com In copper-catalyzed reactions, the regiochemical outcome can be influenced by several factors, including the ligand on the copper center and the nature of the boron reagent itself. acs.orgchemrxiv.org

Research has shown that employing sterically bulky ligands, such as certain N-heterocyclic carbenes (NHCs), can direct the boryl group to the internal carbon of a terminal alkyne, overcoming the inherent electronic preference for terminal borylation. chemrxiv.org Furthermore, modifying the Lewis acidity of the diboron reagent is a key strategy. chemrxiv.org Using masked diboron reagents where the boron center's Lewis acidity is diminished can decisively alter the regiochemical behavior of the borylcopper species, enabling the installation of a boryl moiety at the more substituted carbon. researchgate.netchemrxiv.org This modulation of electronic and steric parameters provides critical control over the synthesis of specific branched alkenylboron isomers. chemrxiv.org

Copper-Catalyzed Reactions

Hydroboration of Internal and Terminal Alkynes

Hydroboration is a fundamental reaction for the synthesis of organoboranes. The addition of a boron-hydrogen bond across a carbon-carbon triple bond is a stereospecific syn-addition. For internal alkynes, this process results in the formation of a vinylborane (B8500763), which upon subsequent oxidation (e.g., with hydrogen peroxide and sodium hydroxide), yields a ketone. mdpi.comacs.org The regioselectivity of hydroboration can be a challenge with unsymmetrical internal alkynes, often leading to a mixture of products. acs.org However, with a symmetrical alkyne like this compound, hydroboration would lead to a single vinylborane intermediate.

To prevent a second hydroboration on the resulting alkene, bulky borane (B79455) reagents such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are commonly employed. mdpi.comacs.org These sterically hindered reagents add readily to the linear geometry of an alkyne but are less reactive towards the more crowded alkene product. acs.org While general principles of alkyne hydroboration are well-established, specific catalytic systems have been developed to enhance efficiency and selectivity for a broad range of alkynes, including challenging internal ones. researchgate.net

Integration into Organoboron Compound Synthesis

The synthesis of organoboron compounds from this compound shows remarkable diversity depending on the catalyst employed. A particularly noteworthy transformation is its copper-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂). Instead of the expected simple diboration across the triple bond, this reaction results in a unique tetraborylated product. mdpi.comrsc.orgnih.gov In this process, both the alkyne's pi bonds and the C-O bonds of the methoxy groups are replaced by C-B bonds. mdpi.comrsc.orgrsc.org

Mechanistic studies suggest this extensive borylation proceeds through a complex pathway. The proposed mechanism involves an initial borylcupration of the alkyne, followed by the elimination of copper(I) methoxide from the resulting organocopper intermediate. rsc.orgresearchgate.net This elimination generates a borylallene species, which then undergoes further insertion into a copper-boryl intermediate. This sequence of insertion and elimination ultimately leads to a 2,3-diboryl-1,3-butadiene intermediate, which then undergoes a final 1,4-diboration to yield the tetraborylated product. rsc.org This outcome is in stark contrast to the result obtained with platinum catalysts. nih.govrsc.org

Table 1: Catalyst-Dependent Borylation of this compound

| Catalyst System | Reagent | Product | Reference |

|---|---|---|---|

| Copper (Cu) | Bis(pinacolato)diboron | Tetraborylated Product | mdpi.comrsc.orgnih.gov |

Platinum-Catalyzed Reactions

Diboration Processes

In contrast to the extensive transformation seen with copper catalysis, the platinum-catalyzed reaction of this compound with bis(pinacolato)diboron (B₂pin₂) yields the expected vic-diborylalkene. nih.govrsc.org This reaction involves the clean cis-addition of two boryl groups across the carbon-carbon triple bond. acs.org Platinum complexes, such as tetrakis(triphenylphosphine)platinum(0) (B82886) (Pt(PPh₃)₄), are effective catalysts for this stereoselective transformation, providing a direct route to 1,2-diborylated alkenes from various internal and terminal alkynes. acs.orgebin.pub The process is highly efficient and works well in dipolar aprotic solvents. ebin.pub This method allows for the synthesis of stereodefined bis(boryl)alkenes, which are valuable intermediates in organic synthesis. ebin.pub

Mechanistic Studies of Platinum(0) Catalysis

The mechanism for the platinum(0)-catalyzed diboration of alkynes is well-established and stands in contrast to the copper-catalyzed pathway. rsc.orgrsc.org The catalytic cycle is initiated by the oxidative addition of the diboron reagent's B-B bond to the low-valent platinum(0) complex. ebin.pub This step forms a key cis-bis(boryl)platinum(II) intermediate. ebin.pub

Following this oxidative addition, the alkyne substrate coordinates to the platinum(II) center and inserts into a platinum-boryl bond. The final step of the cycle is the reductive elimination of the resulting alkenylplatinum complex, which releases the cis-1,2-diborylated alkene product and regenerates the active platinum(0) catalyst, allowing it to re-enter the catalytic cycle. ebin.pub

Rhodium-Catalyzed Reactions

Intramolecular Alkynylsilylation of Alkynes

The role of this compound in rhodium-catalyzed reactions can be unconventional. In a study aimed at developing a rhodium-catalyzed [2+2+2] cycloaddition, this compound was used as a substrate alongside a silicon-containing diyne. rsc.org The intended cycloaddition product was formed in only a low yield. rsc.org Unexpectedly, the major product resulted from an intramolecular alkynylsilylation of the silicon-containing diyne, a reaction involving the cleavage of a C(sp)-Si bond. rsc.orgnih.govresearchgate.net

Crucially, when the reaction was attempted without this compound, the intramolecular alkynylsilylation did not occur at all. rsc.org This finding led to the hypothesis that the coordination of this compound to the cationic rhodium/triarylphosphine catalyst was essential for promoting the desired alkynylsilylation of the other substrate. rsc.org In this context, this compound did not act as the primary substrate for silylation but rather as a critical additive that enabled the catalytic cycle for a novel transformation. rsc.org Further optimization found that acetonitrile (B52724) could serve as a replacement for this compound to achieve the alkynylsilylation in high yield. rsc.org

Cycloaddition Reactions (e.g., [2+2+2] Cycloaddition)

Cycloaddition reactions are powerful tools for constructing cyclic molecules. libretexts.org The [2+2+2] cycloaddition, in particular, is an elegant method for synthesizing substituted benzene (B151609) rings from three alkyne molecules. acs.org Transition metal systems based on nickel, rhodium, and other metals are known to catalyze these transformations. rsc.orgacs.org

In the context of this compound, a rhodium-catalyzed [2+2+2] cycloaddition was attempted with a silicon-containing diyne. rsc.orgrsc.org This reaction aimed to produce a specific benzonaphthosiline derivative. rsc.org Although the yield of the desired cycloaddition product was low, the study highlighted the potential for this compound to participate in such complex, multicomponent reactions. rsc.orgrsc.org Nickel complexes featuring adaptive diphosphine–benzophenone (B1666685) ligands have also been shown to be active catalysts for the [2+2+2] cyclotrimerization of terminal alkynes, selectively forming 1,2,4-substituted benzenes. acs.org This suggests a potential application for symmetrically substituted alkynes like this compound in related nickel-catalyzed cyclotrimerization reactions to generate symmetrically substituted aromatic compounds.

Nickel-Catalyzed Reactions

Nickel complexes have been utilized to study the fundamental reactivity and catalytic transformations of this compound, from ligand exchange kinetics to novel hydrogenation pathways.

The kinetics of the reaction between the nickel(0) complex [Ni(bipy)(COD)] (where bipy is 2,2'-bipyridine (B1663995) and COD is 1,5-cyclooctadiene) and this compound (dmbu) have been examined using stopped-flow techniques. researchgate.netresearchgate.net These investigations aimed to understand the mechanism of ligand substitution at the nickel center. The results from these kinetic studies support an associative mechanism for the substitution of the COD ligand by the alkyne. researchgate.netresearchgate.net This implies that the incoming alkyne coordinates to the nickel center before the departure of the leaving group. The activation parameters determined for similar reactions with other unsaturated ligands are consistent with this proposed associative pathway, allowing for the postulation of a more general reaction mechanism. researchgate.net

A significant development in nickel-catalyzed reactions involving alkynes is the use of [Ni(bpy)₃]²⁺ as a homogeneous molecular catalyst for electrocatalytic semihydrogenation. consensus.appacs.org This process, which operates at room temperature with a simple proton donor, selectively reduces alkynes to their corresponding (Z)-olefins. researchgate.netacs.org

Mechanistic studies combining experimental and theoretical approaches have revealed an unconventional pathway that does not involve a metal hydride intermediate, which is common in many catalytic hydrogenation reactions. researchgate.net The catalytic cycle is initiated by the binding of the alkyne to a low-valent Ni(0) species, forming a nickelacyclopropene resting state. researchgate.net This intermediate then undergoes a sequence of protonation and electron transfer steps (an ECEC-type mechanism) via Ni(II) and Ni(I) vinyl intermediates to release the olefin product. researchgate.net While this method establishes a proof-of-concept for the homogeneous electrocatalytic semihydrogenation of alkynes, challenges such as competing oligomerization of the alkyne substrate can lower the yield of the desired olefin. acs.org

Electrocatalytic Alkyne Semihydrogenation Studies

Mechanistic Pathways of Nickelacyclopropene Intermediates

In the context of electrocatalytic alkyne semihydrogenation, nickel-bipyridine complexes facilitate the reaction through a mechanism that prominently features a nickelacyclopropene intermediate. acs.orgchemrxiv.orgresearchgate.netnih.gov When this compound interacts with a low-valent Ni(0) species, it forms a [Ni(bpy)(alkyne)] fragment, which is characterized as a nickelacyclopropene resting state. acs.orgresearchgate.net This formation is a key step that initiates the catalytic cycle. Spectroscopic and electrochemical studies support the generation of this intermediate upon the two-electron reduction of the nickel precatalyst in the presence of the alkyne. acs.org Kinetic investigations of the reaction between [Ni(bipy)(COD)] and this compound further substantiate an associative mechanism for the formation of these intermediates. researchgate.net

Hydride-Free Hydrogenation Mechanisms

A significant finding in the nickel-catalyzed semihydrogenation of alkynes like this compound is the operation of a hydride-free mechanism. acs.orgchemrxiv.orgresearchgate.net Traditional catalytic hydrogenation, whether thermal or electrochemical, commonly proceeds via metal hydride intermediates. chemrxiv.orgresearchgate.netnih.gov However, in the system involving nickel-bipyridine complexes, pathways that involve hydride intermediates are strongly disfavored. acs.orgchemrxiv.orgresearchgate.net

Cycloaddition Reactions with Silylene-Nickel Complexes

The reactivity of this compound extends to cycloaddition reactions with silylene-nickel complexes. Specifically, the acyclic (amido)(chloro)silylene→Ni⁰ complex, [(TMSL)ClSi→Ni(NHC)₂], undergoes versatile cycloaddition chemistry with unsaturated organic substrates, including alkynes. researchgate.net In a 1:1 reaction, this silylene-nickel complex reacts with alkynes to yield [2+2] cycloaddition products. researchgate.net This process leads to the formation of stable four-membered metallasilacycles, demonstrating the reactivity of the Si-Ni multiple bond. researchgate.net

Non-Transition Metal Mediated Reactivity

Beyond transition metal catalysis, this compound exhibits reactivity with other metal reagents, notably in mercury(II) acetate-mediated reactions.

Mercury(II) Acetate-Mediated Acetoxymercuration

The reaction of this compound with mercury(II) acetate (B1210297) leads to acetoxymercuration, a process involving the addition of acetate and a mercury species across the carbon-carbon triple bond. lookchem.com This reaction is a key example of solvomercuration-demercuration, which can be used for the hydration of alkynes. acs.org

| Alkyne | k₂ (M⁻¹ sec⁻¹) |

| 2-Nonyne | 1.15 x 10⁻³ |

| This compound | 3.80 x 10⁻⁴ |

| 1,4-Diacetoxy-2-butyne | 1.10 x 10⁻⁵ |

Data sourced from LookChem. lookchem.com

The mechanism of acetoxymercuration is characterized by the electrophilic attack of the mercury(II) acetate on the triple bond of the alkyne. lookchem.com Kinetic evidence supports an associative process for this electrophilic attack. researchgate.net In this mechanism, the mercuric acetate associates with the alkyne in the rate-determining step, leading to the formation of a mercurinium ion intermediate, which is then attacked by the solvent (acetic acid) to give the final acetoxymercuration product.

Activation Parameters and Alkyne Structure Effects

The reactivity of alkynes in catalytic processes is significantly influenced by their structural features and the resulting activation parameters. Kinetic studies on the acetoxymercuration of various alkynes, including this compound, have provided insights into these effects. The reaction follows a second-order rate law, being first order in both the alkyne and mercuric acetate. acs.org

Investigations into the reactions of [Ni(bipy)(COD)] with different alkynes, such as this compound (dmbu), have been conducted using stopped-flow techniques. researchgate.netresearchgate.net These studies support an associative mechanism for the reaction. researchgate.netresearchgate.net For a similar alkyne, dicyclopropylacetylene (dcpa), the activation parameters were determined, providing a basis for understanding the reactivity of alkynes like this compound. researchgate.net

The structure of the alkyne plays a crucial role in determining the reaction rate. For instance, in acetoxymercuration, alkylacetylenes are generally more reactive than phenylacetylenes. acs.org The presence of electron-withdrawing groups on the alkyne decreases the reaction rate. acs.org This is evident when comparing the reactivity of this compound to other substituted alkynes.

The following table presents kinetic data for the acetoxymercuration of various alkynes, illustrating the effect of structure on reactivity.

Table 1: Rate Constants and Activation Parameters for Acetoxymercuration of Alkynes in Acetic Acid acs.org

| Alkyne | k (M⁻¹s⁻¹) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| 4-Octyne | 2.50 | 14.3 | -18 |

| 2-Heptyne | 1.80 | 14.7 | -17 |

| 2-Nonyne | 1.75 | 14.8 | -17 |

| This compound | 0.45 | 15.8 | -16 |

| 1,4-Diacetoxy-2-butyne | 0.012 | - | - |

| Methyl 2-octynoate | 0.001 | - | - |

| 1-Phenylpropyne | 0.15 | 16.5 | -15 |

| Diphenylacetylene | 0.005 | - | - |

Pericyclic Reactions and Rearrangements Involving Derivatives of this compound

Pericyclic reactions represent a significant class of concerted reactions that proceed through a cyclic transition state. Derivatives of this compound, particularly those with phenoxy substituents, have been instrumental in studying such transformations, including Claisen rearrangements and sigmatropic shifts.

Claisen Rearrangement Studies on Related Phenoxybutynes

The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, is a powerful tool in organic synthesis for forming carbon-carbon bonds. organic-chemistry.org Studies on 1,4-bis(m-methoxyphenoxy)-2-butyne, a derivative structurally related to this compound, have revealed intricate reaction pathways. cdnsciencepub.com The rearrangement of this compound is not regiospecific and leads to a mixture of isomeric products. cdnsciencepub.com

The reaction proceeds through a "double Claisen" mechanism, initiated by a researchgate.netresearchgate.net sigmatropic shift to form an allene (B1206475) intermediate. cdnsciencepub.com This is followed by a series of further rearrangements, including another Claisen rearrangement and other pericyclic steps, to yield various benzofuran (B130515) and benzopyran derivatives. cdnsciencepub.com The isolation of chromene intermediates provides evidence for this multi-step pathway. cdnsciencepub.com The presence of acid catalysts can influence the product distribution, favoring the formation of thermodynamically stable cyclic ketals. cdnsciencepub.com

Sigmatropic Shifts and Regiospecificity Investigations

The initial researchgate.netresearchgate.net sigmatropic shift is a concerted process leading to an allene. cdnsciencepub.com Subsequent steps can involve cdnsciencepub.comtandfonline.com hydrogen shifts and electrocyclic ring closures. cdnsciencepub.com The regiospecificity of these shifts is a key area of investigation, as it dictates the final product distribution. In the case of meta-substituted phenoxybutynes, the potential for rearrangement at two different positions on the aromatic ring (ortho or para to the substituent) leads to the formation of multiple regioisomers. cdnsciencepub.com The observed product ratios suggest that the pathway leading to the sterically less crowded isomers is favored. cdnsciencepub.com

Cycloaddition Reactions with Enamines

Cycloaddition reactions are fundamental processes for the construction of cyclic compounds. The reaction of this compound with enamines, particularly in the presence of a Lewis acid catalyst, has been a subject of detailed study.

Titanium Tetrachloride Mediated Cycloadditions

Titanium tetrachloride (TiCl₄) is a versatile Lewis acid that can mediate a variety of chemical transformations, including cycloaddition reactions. wikipedia.orgyoutube.com In the context of reactions involving this compound and enamines, TiCl₄ plays a crucial role in facilitating the [2+2] cycloaddition. tandfonline.comcore.ac.uk While the uncatalyzed reaction of this compound with enamines results in low yields of the cycloadduct, the addition of TiCl₄ significantly promotes the reaction. tandfonline.com

The reaction between cyclic enamines and this compound in the presence of TiCl₄ in toluene (B28343) at low temperatures affords cyclobutene (B1205218) products. researchgate.nettandfonline.com These cyclobutene adducts can be isolated at low temperatures. tandfonline.com The proposed mechanism involves the coordination of TiCl₄ to the alkyne, increasing its electrophilicity and facilitating the nucleophilic attack by the enamine to form a zwitterionic intermediate, which then cyclizes to the cyclobutene. researchgate.net

The following table summarizes the results of the TiCl₄-mediated cycloaddition of various enamines with this compound.

Table 2: TiCl₄-Mediated Cycloaddition of Enamines with this compound researchgate.nettandfonline.com

| Enamine | Reaction Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| 1-(N-morpholinyl)cyclohexene | <0 | 3ad | 65 |

| 1-(N-piperidinyl)cyclohexene | -20 | 3bd | 68 |

| 1-(N-pyrrolidinyl)cyclohexene | -20 | 3cd | 72 |

Advanced Applications of 1,4 Dimethoxy 2 Butyne and Its Derivatives in Chemical Science

Contributions to Materials Science and Polymer Chemistry

The unique chemical structure of 1,4-dimethoxy-2-butyne and its derivatives makes them valuable in the field of materials science for creating polymers with specific, tailored properties.

This compound is utilized in the production of specialty materials where its structure can impart unique characteristics. evitachem.com The incorporation of the rigid butyne unit from its parent diol, 2-butyne-1,4-diol (B31916), into polymer backbones is a key strategy for designing advanced functional materials. atamanchemicals.com This structural feature can influence the mechanical and thermal properties of the resulting polymers. For example, the rigidity of the alkyne can enhance the thermal stability and modify the stiffness of the material. Polymers derived from 2-butyne-1,4-diol are noted for having special properties such as improved flexibility, adhesion, or chemical resistance, demonstrating the ability to tune material characteristics by incorporating this building block. atamanchemicals.com Furthermore, the use of related butyne diols in creating thin films via molecular layer deposition highlights their role in fabricating novel materials with controlled, nanometer-scale architectures. beilstein-journals.org

Role as Monomers and Crosslinking Agents in Polymer Systems

While this compound itself is a specialized reagent, its parent compound, 2-butyne-1,4-diol, is a well-established building block in polymer chemistry. 2-Butyne-1,4-diol is utilized as a monomer in the synthesis of polymers and copolymers designed to have properties such as enhanced flexibility, adhesion, or chemical resistance. atamanchemicals.com Its bifunctional nature allows it to act as a crosslinking agent, forming connections between polymer chains to improve the mechanical strength and durability of materials like adhesives, coatings, and elastomers. atamanchemicals.com

Building on this foundation, complex polymers have been synthesized using 2-butyne-1,4-diol and (chloromethyl-)oxirane. ontosight.ainih.gov These polymers can undergo subsequent methoxylation, a process that introduces methoxy (B1213986) groups (-OCH3) to the polymer chain, modifying its solubility and reactivity. ontosight.ai This demonstrates a pathway to polymers with a dimethoxy-butyne-related structural feature.

Further research has shown that 2-butyne-1,4-diol can be used to create reactive monomers and crosslinking agents. researchgate.net In one such synthesis, 2-butyne-1,4-diol is added to 2-(vinyloxy)ethyl methacrylate (B99206) under electrophilic conditions to quantitatively form functional acetal (B89532) methacrylates. researchgate.net These resulting monomers contain a chemically labile acetal-acylal functionality, highlighting a method for creating advanced polymer precursors from butyne diols. researchgate.net

Development of Photoinitiators and Polymer Additives

In the field of polymer science, photoinitiators are critical components that absorb light and generate reactive species to initiate polymerization. Certain derivatives of 1,4-butynediol have been explored for their potential as photoinitiators in polymerization reactions triggered by ultraviolet (UV) or visible light. atamanchemicals.com Such compounds are valuable for applications requiring rapid and controlled curing, including coatings, adhesives, and specialized dental materials. atamanchemicals.com

The development of novel photoinitiators often involves incorporating specific structural motifs to enhance light absorption and reactivity. For instance, new Type I and Type II photoinitiators have been designed by linking moieties such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) or benzophenone (B1666685) to a pyrene (B120774) core. researchgate.net These complex structures are engineered to absorb in the near UV-visible range and exhibit high photochemical reactivity for both free radical and cationic polymerization. researchgate.net While structurally distinct from this compound, this research underscores the importance of dimethoxy-containing fragments in the design of advanced photoinitiator systems. Furthermore, patent literature describes photoinitiator mixtures that utilize various C1-C20 alkoxy compounds, with a preference for C1-C4 alkoxy groups like methoxy, in their formulations. google.com

Applications in Analytical Chemistry Research

In analytical chemistry, the accuracy of identification and quantification relies on the availability of high-purity reference materials. 1,4-Butynediol and its derivatives are employed as calibration standards in various analytical techniques, including chromatography and spectroscopy. atamanchemicals.com These standards are essential for the precise identification and characterization of organic compounds within complex mixtures. atamanchemicals.com

This compound, as a stable, purified liquid derivative, is well-suited for this role. Its well-defined physical and chemical properties allow it to serve as a reliable reference point in analytical methodologies. Commercial suppliers provide this compound at high purity levels, often with detailed specifications confirmed by analytical techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC/MS), which are crucial for its validation as a standard. sigmaaldrich.comgfschemicals.com

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₁₀O₂ | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 114.14 g/mol | sigmaaldrich.comgfschemicals.com |

| Purity (Assay) | ≥97.0% | sigmaaldrich.comgfschemicals.com |

| Boiling Point | 70 °C at 30 mmHg | sigmaaldrich.com |

| Density | 0.944 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.434 | sigmaaldrich.com |

| CAS Number | 16356-02-8 | sigmaaldrich.comgfschemicals.com |

Investigations in Host-Guest Chemistry

Host-guest chemistry involves the formation of unique structural complexes where a smaller "guest" molecule is encapsulated within a larger "host" molecule. Derivatives of this compound have been central to significant findings in this area. A notable example is the host molecule (–)-(2R,3R)-2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol (DMT), which features a dimethoxybutane core. researchgate.net Research has demonstrated that DMT is a highly efficient host that forms stable 2:1 host-to-guest complexes when recrystallized from various aniline (B41778) solvents. researchgate.net

Crucially, this host molecule exhibits remarkable selectivity. In competitive crystallization experiments involving binary and ternary mixtures of anilines, DMT consistently discriminates against aniline, showing a clear preference for its N-alkylated derivatives. researchgate.net The observed selectivity and thermal stability of the resulting complexes highlight the potential for using such host-guest systems in the separation of closely related chemical compounds. researchgate.net

| Guest Compound | Host:Guest Ratio | Observed Selectivity | Reference |

|---|---|---|---|

| Aniline | 2:1 | Aniline << N-Methylaniline < N,N-Dimethylaniline | researchgate.net |

| N-Methylaniline | 2:1 | researchgate.net | |

| N,N-Dimethylaniline | 2:1 | researchgate.net |

The principles of encapsulating butane-like structures are also seen in other advanced systems. Pillar fishersci.comarenes, which are macrocyclic hosts built from 1,4-dialkoxybenzene units, have been shown to form 1:1 inclusion complexes with guests such as 1,4-dibromobutane. mdpi.comrsc.org In these complexes, the guest molecule is held within the pillararene cavity through various non-covalent interactions, including C–H⋯π and C–H⋯O forces. mdpi.com This research into supramolecular assemblies further illustrates the fundamental interactions that govern the formation of inclusion compounds with linear four-carbon chain guests. mdpi.comrsc.org

Computational and Theoretical Studies on 1,4 Dimethoxy 2 Butyne Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of molecular systems, providing insights that are often inaccessible through experimental means alone. Methods like Density Functional Theory (DFT) have become central to investigating the properties and transformations of molecules like 1,4-dimethoxy-2-butyne.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. jmchemsci.com It has been applied to elucidate reaction mechanisms involving this compound. For instance, DFT calculations were employed to analyze the mechanism of a [2+2] cycloaddition reaction between a silylene-nickel complex and this compound. scispace.com This analysis suggested the formation of a metallasila-cyclobutene complex through an initial η2-complex formation at a nickel-centered frontier orbital. scispace.com

In the field of catalysis, DFT has been used to understand the influence of different anions in the gold(I)-catalyzed hydration of various alkynes, including this compound. uniud.it These calculations helped explain how the coordinating ability of the counter-ion can alter the reaction mechanism and product distribution. uniud.it Furthermore, DFT studies on rhodium-catalyzed reductive couplings have provided insights into why 1,3-diynes are significantly more reactive than simple alkynes. nih.gov The calculations revealed that the oxidative coupling of 2-butyne, a structural analog of this compound, has a considerably higher activation energy than that of a conjugated diyne, highlighting the unique reaction pathways available to different alkyne systems. nih.gov

Table 1: Application of DFT in Studies of this compound and Related Systems

| Area of Study | System | Key DFT Insight | Reference |

|---|---|---|---|

| Cycloaddition | Silylene-Nickel Complex + this compound | Elucidation of a [2+2] cycloaddition mechanism via a metallasila-cyclobutene intermediate. | scispace.com |

| Gold Catalysis | Au(I) Catalyzed Hydration of Alkynes | Explanation of anion effects on the reaction mechanism and product outcomes. | uniud.it |

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of pericyclic and other reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.uk For a given reaction, the pair of orbitals (HOMO and LUMO) that are closest in energy will dominate the reactivity. imperial.ac.uk

In the context of this compound, FMO analysis can predict its reactivity in various cycloaddition reactions. For instance, in an inverse-electron-demand Diels-Alder reaction with an electron-deficient diene like a 1,2,4,5-tetrazine, the reactivity is controlled by the energy gap between the HOMO of the alkyne (the dienophile) and the LUMO of the tetrazine. researchgate.net The electron-donating methoxy (B1213986) groups in this compound raise the energy of its HOMO, which would be expected to lead to a smaller energy gap and a stronger interaction, thus enhancing the reaction rate compared to an unsubstituted alkyne. researchgate.net DFT calculations are typically used to determine the energies of these frontier orbitals. researchgate.net This type of analysis is crucial for designing new reactions and understanding reactivity trends. nih.govescholarship.org

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a system into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.dewikipedia.org This method provides detailed insights into intramolecular interactions by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de

For this compound, NBO analysis can quantify the intramolecular interactions that influence its structure and reactivity. Key interactions would include the hyperconjugation between the oxygen lone pair orbitals (n_O) and the antibonding orbitals of the alkyne system (π_C≡C) and adjacent C-C single bonds (σ_C-C). This donor-acceptor interaction, represented as n_O → π* or n_O → σ*, results in a delocalization of electron density, which stabilizes the molecule. The magnitude of this stabilization energy can be calculated using second-order perturbation theory within the NBO framework. researchgate.net This analysis helps to explain the electronic effects of the methoxy substituents on the alkyne core. researchgate.netwisc.edu

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. PES mapping is a computational method used to explore the energy landscape of a chemical reaction, identifying stable intermediates, transition states, and the minimum energy paths connecting them.

For reactions involving this compound, PES mapping can provide a detailed picture of the reaction coordinate. For example, in the rhodium-catalyzed reductive coupling of alkynes, DFT calculations were used to map out the energies of transition states and intermediates. nih.gov This revealed that a 1,4-addition pathway for diynes is energetically much more favorable than a 1,2-addition pathway. nih.gov A similar approach could map the cycloaddition of this compound with a nickel complex, calculating the energy profile from the reactants, through the initial η2-complex and the transition state, to the final metallasila-cyclobutene product. scispace.com This provides fundamental data on activation barriers and reaction thermodynamics.

Mechanistic Modeling and Reaction Pathway Predictions

Mechanistic modeling combines experimental observations with computational results to propose and validate detailed step-by-step pathways for chemical reactions.

Studies on the reactions of this compound with nickel(0) complexes have used kinetic data to support an associative mechanism. researchgate.net This suggests a general reaction pathway for the interaction of such alkynes with these metal centers. In a different context, a "double Claisen" rearrangement mechanism has been proposed for the related compound 1,4-bis(m-methoxyphenoxy)-2-butyne, based on the isolation and conversion of chromene intermediates. cdnsciencepub.com

Computational modeling is also essential for predicting reaction pathways. researchgate.net For example, a DFT mechanistic analysis was crucial in predicting the pathway for the cycloaddition of this compound with a silylene-nickel complex, which involves a spontaneous ring expansion to form the final product. scispace.com Similarly, mechanistic studies on the tetraborylation of this compound proposed a pathway involving the elimination of copper(I) methoxide (B1231860) to form an allene (B1206475) intermediate, which then undergoes further reactions. acs.org These models are critical for understanding how reactants are converted into products and for designing more efficient synthetic routes. d-nb.info

Theoretical Approaches to Understanding Electronic and Steric Effects on Reactivity

The reactivity of this compound is governed by a combination of electronic and steric effects originating from its methoxy substituents. Theoretical approaches are vital for disentangling these factors.

The electronic effect of the two methoxy groups is primarily electron-donating, which increases the electron density of the C≡C triple bond. This enhanced nucleophilicity can influence its reactivity towards electrophiles. Conversely, in inverse-electron-demand reactions, this raises the HOMO energy, increasing reactivity towards electron-poor partners. researchgate.net Computational models, such as electrostatic potential maps generated by DFT, can visualize the charge distribution within the molecule, highlighting the electron-rich alkyne and electronegative oxygen atoms. acs.org

Steric effects arise from the physical bulk of the methoxy groups. These effects can dictate the regioselectivity and stereoselectivity of a reaction. For example, in the cyclotrimerization of alkynes, the substituents can alter the reactivity of the triple bond. acs.org Studies have shown that while propargylic alcohol can form a tetramerization product, this compound under similar conditions yields the trimerization product, a difference that can be attributed to the steric and electronic influence of the substituents. acs.org Theoretical models can quantify these steric interactions and predict how they will guide the approach of a reagent, thereby controlling the reaction's outcome. nih.gov

Spectroscopic Analysis of this compound: A Comprehensive Overview

The structural elucidation and mechanistic understanding of chemical compounds heavily rely on a suite of spectroscopic techniques. For the compound this compound, a symmetrical ether and internal alkyne, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry are indispensable for its definitive identification and characterization. This article delves into the specific spectroscopic methodologies employed in the research of this compound, detailing the expected and observed spectral features that confirm its molecular structure.

Future Directions and Emerging Research Opportunities

Exploration of Novel Catalytic Systems for 1,4-Dimethoxy-2-butyne Transformations

The transformation of this compound into more complex and valuable molecules is a key area of ongoing research. A significant focus is on the development of novel catalytic systems that can mediate these transformations with high efficiency and selectivity. For instance, titanium tetrachloride has been shown to mediate the cycloaddition of enamines with this compound, highlighting the potential of Lewis acid catalysis in forming new heterocyclic structures. scispace.com

Furthermore, the development of heterogeneous catalysts is a major trend, driven by the principles of green and sustainable chemistry. scispace.com These catalysts, which are in a different phase from the reactants, offer advantages in terms of separation, recovery, and reusability, making industrial processes more economically and environmentally viable. The exploration of novel catalytic systems also extends to the use of metal complexes. For example, the synthesis of dicobalt tetrahedrane (B94278) complexes ligated by 2-butyne-1,4-diol (B31916), a related alkyne, suggests the potential for creating unique organometallic structures with interesting catalytic properties. chemcomp.com

Advanced Materials Development from this compound Precursors

The unique structural features of this compound make it an attractive precursor for the development of advanced materials. Its rigid alkyne core and terminal methoxy (B1213986) groups can be functionalized to create polymers and other materials with tailored properties. Research in this area is exploring its use in the synthesis of polymers with special characteristics such as flexibility, adhesion, and chemical resistance.

One promising avenue is the incorporation of this compound and its derivatives into the backbone of polymers to create materials with enhanced thermal stability and specific electronic properties. The alkyne functionality can also be used as a reactive handle for cross-linking or further modification, allowing for the creation of robust and functional materials. The synthesis of complex molecules like Benzene (B151609), 1,1',1'',1'''-(this compound-1,4-diylidene)tetrakis... is a testament to the advanced organic chemistry techniques being employed to create novel materials from this precursor. ontosight.ai

Integration of Computational Chemistry in Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to this compound is no exception. Density Functional Theory (DFT) and other computational methods are being used to predict the reactivity and stability of this compound and its derivatives. researchgate.netsci-hub.se These theoretical studies can provide valuable insights into reaction mechanisms, helping chemists to design more efficient synthetic routes and to understand the properties of new molecules before they are synthesized in the lab.

For example, computational models can be used to study the transition states of reactions involving this compound, which can help in the design of catalysts that lower the activation energy and improve reaction rates. acs.org Furthermore, computational screening of potential derivatives can help to identify molecules with desired electronic or steric properties for specific applications in materials science or medicinal chemistry. The use of programs like PASS (Prediction of Activity Spectra for Substances) can also predict potential biological activities, guiding the synthesis of new compounds for drug discovery. openmedicinalchemistryjournal.com

Potential for Biomedical and Bioactive Molecule Applications (e.g., Drug Delivery, Tissue Engineering)

The derivatives of this compound hold significant promise for biomedical applications. While direct research on this compound in this area is still emerging, studies on related compounds like 1,4-Butynediol provide a strong indication of the potential. atamanchemicals.com These related molecules are being explored for their use in drug delivery systems, tissue engineering scaffolds, and as coatings for medical devices. atamanchemicals.comnih.gov

The biocompatibility and biodegradability of polymers and materials derived from this compound will be a critical area of investigation. The ability to functionalize the molecule allows for the attachment of bioactive agents or targeting moieties, which could lead to the development of sophisticated drug delivery vehicles. In tissue engineering, scaffolds made from polymers incorporating this butyne derivative could provide the necessary mechanical support and biological cues for cell growth and tissue regeneration. nih.gov The inherent bioactivity of some alkyne-containing natural products further suggests that derivatives of this compound could themselves possess interesting pharmacological properties. openmedicinalchemistryjournal.com

Role in Supramolecular Architectures (e.g., Coordination Polymers)

The linear and rigid nature of the butyne unit in this compound makes it an excellent building block for the construction of supramolecular architectures. rsc.org These are large, well-defined structures held together by non-covalent interactions such as hydrogen bonding and coordination bonds. The alkyne moiety can act as a ligand, coordinating to metal centers to form coordination polymers. mdpi.com These materials can have interesting properties, including porosity, which can be exploited for gas storage or catalysis.

The study of supramolecular self-assembly is a rapidly growing field, and molecules like this compound are valuable components in the design of new supramolecular systems. sci-hub.seresearchgate.net By carefully designing the functional groups attached to the butyne core, chemists can control the way the molecules assemble, leading to the formation of complex and functional architectures. For example, the introduction of hydrogen bonding motifs could lead to the formation of extended networks with specific topologies. The development of such systems could have applications in areas such as sensing, separations, and molecular electronics.

常见问题

Q. What are the recommended laboratory methods for synthesizing 1,4-Dimethoxy-2-butyne?

Synthesis typically involves alkynylation and methoxylation steps. A common approach is the nucleophilic substitution of propargyl halides with methoxide ions under controlled conditions. For example:

- Step 1 : React 1,4-dichloro-2-butyne with sodium methoxide in anhydrous methanol.

- Step 2 : Purify via fractional distillation under inert gas (e.g., nitrogen) to avoid degradation.

Key parameters include maintaining anhydrous conditions (to prevent hydrolysis) and optimizing reaction time to minimize side products like over-alkylated derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H NMR identifies methoxy protons (δ 3.3–3.5 ppm) and acetylenic proton environments. C NMR confirms sp-hybridized carbons (δ 70–90 ppm).

- IR Spectroscopy : Detects C≡C stretching (~2100–2260 cm) and C-O-C vibrations (~1100 cm).

- Mass Spectrometry (MS) : Molecular ion peaks (m/z 114) and fragmentation patterns validate the structure .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Engineering Controls : Use fume hoods or closed systems to limit vapor exposure.

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if aerosolization occurs.

- Emergency Measures : Install eyewash stations and safety showers. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers investigate the reactivity of this compound under varying catalytic conditions?

Design experiments to test:

- Catalyst Screening : Compare palladium (e.g., Pd/C) vs. copper-based catalysts in Sonogashira coupling reactions. Monitor yields via GC-MS.

- Solvent Effects : Assess reactivity in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene).

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. Software like Gaussian or ORCA can model electron density distributions.

- Molecular Dynamics (MD) : Simulate solvent interactions to understand stability in aqueous vs. organic environments.

Validate computational results with experimental spectroscopic data .

Q. How should researchers address contradictory data in thermal stability studies of this compound?

- Controlled Replicates : Repeat experiments under identical conditions (temperature, pressure, purity).

- Analytical Cross-Check : Use DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) to correlate decomposition thresholds.

- Variable Isolation : Test hypotheses (e.g., trace moisture or oxygen) by systematically altering experimental parameters .

Q. What methodologies identify degradation products of this compound in environmental matrices?

Q. What advanced analytical techniques are recommended for trace-level quantification of this compound in complex mixtures?

Q. How can researchers design toxicological assessments for this compound exposure in model organisms?

- Acute Toxicity : Follow OECD Guideline 423, administering graded doses to rodents and monitoring LD.

- Metabolite Profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., glutathione conjugates).

- Genotoxicity Screening : Conduct Ames tests with Salmonella typhimurium strains to assess mutagenic potential .

Q. What experimental frameworks evaluate the stability of this compound in different solvents?

- Accelerated Stability Testing : Store solutions in sealed vials at 40°C/75% RH for 4 weeks. Analyze degradation via HPLC.

- Solvent Polarity Correlation : Compare degradation rates in solvents like hexane (non-polar) vs. acetonitrile (polar aprotic).

- Radical Scavenger Studies : Add antioxidants (e.g., BHT) to assess oxidative degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。